3,3,4,4-Tetraethyl-1,2-dioxetane
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Overview
Description
3,3,4,4-Tetraethyl-1,2-dioxetane is a heterocyclic organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms. This compound is a derivative of 1,2-dioxetane, known for its unique chemiluminescent properties. The presence of ethyl groups at the 3 and 4 positions enhances its stability and reactivity, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetraethyl-1,2-dioxetane typically involves a cycloaddition reaction. One common method is the [2+2] cycloaddition of ethylene with oxygen under controlled conditions. The reaction is often carried out at low temperatures to prevent decomposition and to ensure the formation of the desired dioxetane ring .
Industrial Production Methods: Industrial production of this compound is less common due to the compound’s instability and the specialized conditions required for its synthesis. advancements in chemical engineering have enabled the development of more efficient production methods, including the use of continuous flow reactors that allow for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4-Tetraethyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl compounds, such as aldehydes and ketones.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Substitution reactions, particularly with nucleophiles, can result in the formation of substituted dioxetanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted dioxetanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,4,4-Tetraethyl-1,2-dioxetane has several applications in scientific research:
Chemistry: It is used as a chemiluminescent probe in analytical chemistry for detecting trace amounts of analytes.
Biology: The compound’s chemiluminescent properties make it useful in biological assays, including enzyme-linked immunosorbent assays (ELISAs) and DNA probes.
Medicine: Research is ongoing into its potential use in medical diagnostics, particularly in imaging techniques.
Industry: It is employed in the development of luminescent materials for use in sensors and other devices
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetraethyl-1,2-dioxetane involves the decomposition of the dioxetane ring to produce high-energy carbonyl compounds. This decomposition is often triggered by thermal or chemical stimuli, leading to the emission of light (chemiluminescence). The emitted light can be detected and measured, making it useful in various analytical applications .
Comparison with Similar Compounds
3,3,4,4-Tetramethyl-1,2-dioxetane: Similar in structure but with methyl groups instead of ethyl groups, leading to different stability and reactivity profiles.
3,3,4-Trimethyl-1,2-dioxetane: Another derivative with one less methyl group, affecting its chemiluminescent properties.
Schaap’s dioxetanes: A class of dioxetanes known for their enhanced chemiluminescence due to specific structural modifications
Uniqueness: 3,3,4,4-Tetraethyl-1,2-dioxetane is unique due to the presence of ethyl groups, which provide a balance between stability and reactivity. This makes it particularly useful in applications requiring controlled chemiluminescence .
Properties
CAS No. |
60732-65-2 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3,3,4,4-tetraethyldioxetane |
InChI |
InChI=1S/C10H20O2/c1-5-9(6-2)10(7-3,8-4)12-11-9/h5-8H2,1-4H3 |
InChI Key |
IRKRGDPIMIFAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(OO1)(CC)CC)CC |
Origin of Product |
United States |
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